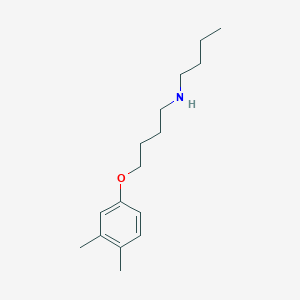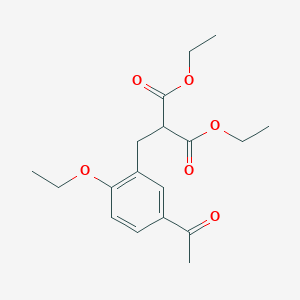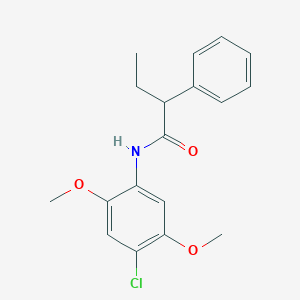![molecular formula C28H26N4O4 B5050219 N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]](/img/structure/B5050219.png)
N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea], commonly known as BPU, is a synthetic compound that has been extensively studied for its potential applications in biomedical research. BPU belongs to the class of bis-urea compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of BPU involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. BPU has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BPU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. BPU has also been found to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. This property makes BPU a potential anti-angiogenic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPU is its versatility in terms of its potential applications in biomedical research. It has been found to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using BPU in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of BPU. One potential direction is the development of new drug formulations that incorporate BPU as an active ingredient. Another potential direction is the study of BPU in combination with other anti-cancer or anti-inflammatory agents to determine its potential synergistic effects. Additionally, further research is needed to understand the precise mechanisms of action of BPU and its potential applications in other areas of biomedical research.
Métodos De Síntesis
The synthesis of BPU involves the reaction of 4,4'-diaminobiphenyl and 2-methoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using column chromatography to obtain pure BPU.
Aplicaciones Científicas De Investigación
BPU has been extensively studied for its potential applications in biomedical research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties. BPU has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been found to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-35-25-9-5-3-7-23(25)31-27(33)29-21-15-11-19(12-16-21)20-13-17-22(18-14-20)30-28(34)32-24-8-4-6-10-26(24)36-2/h3-18H,1-2H3,(H2,29,31,33)(H2,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWPMDWMFJGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5050156.png)
![1-(2-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5050167.png)


![N-{3-[(diethylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5050193.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5050205.png)
![2-(3,4-dimethoxyphenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5050215.png)
![5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]isophthalic acid](/img/structure/B5050226.png)
![N-(2-chlorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5050229.png)
![11-(3-bromophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050239.png)
![2-[tert-butyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B5050242.png)